

Spectroscopic analysis of Disperse Red 92 for research

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Disperse Red 92

CAS No.: 72363-26-9

Cat. No.: B1582777

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An In-depth Technical Guide to the Spectroscopic Analysis of **Disperse Red 92**

Abstract

Disperse Red 92 (C.I. 60752) is an anthraquinone-based dye essential for coloring synthetic textiles like polyester and nylon, prized for its vibrant red-violet hue and good fastness properties.[1][2] For researchers, quality control specialists, and formulation scientists, rigorous analytical characterization is paramount to ensure identity, purity, and performance. This technical guide provides a comprehensive, in-depth framework for the spectroscopic analysis of **Disperse Red 92**. We will explore the core principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to deliver not only procedural steps but also the expert rationale behind methodological choices, ensuring a robust and validated analytical workflow.

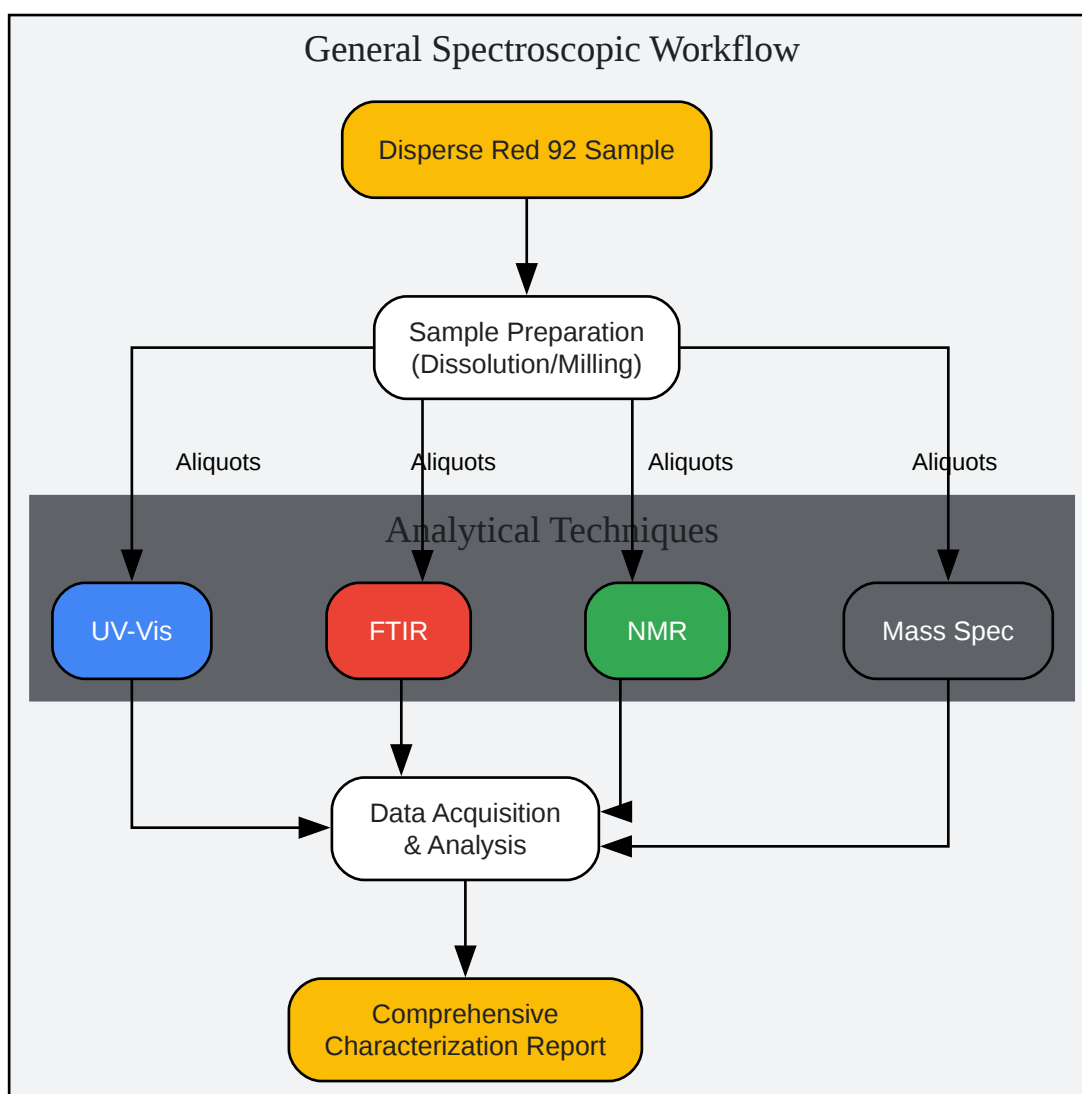
Introduction: The Molecular Profile of Disperse Red 92

Disperse Red 92 is a synthetic organic colorant belonging to the anthraquinone class of dyes. [3] Unlike azo dyes, which feature an -N=N- chromophore, the color of anthraquinone dyes originates from the conjugated system of the anthracene-9,10-dione core. Its insolubility in water necessitates its application as a dispersion, a critical factor in its use for hydrophobic fibers.[4] A precise understanding of its molecular structure is the foundation for all spectroscopic interpretation.

Table 1: Chemical Profile of **Disperse Red 92**

Property	Value	Source(s)
Chemical Name	4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide	[5]
C.I. Name	Disperse Red 92	[3]
CAS Number	12236-11-2 / 72363-26-9	[3]
Molecular Formula	C ₂₅ H ₂₄ N ₂ O ₇ S	[3][6]
Molecular Weight	496.53 g/mol	[3]
Chemical Class	Anthraquinone Dye	[3][4]
Appearance	Red-violet grains or powder	[1][7]
Primary Application	Dyeing of polyester and polyamide fibers	[1][2]

The analytical challenge lies in confirming this complex structure and detecting any impurities or degradation products. A multi-technique spectroscopic approach provides a self-validating system where the results from each analysis corroborate the others, ensuring the highest degree of scientific trust.



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Caption: General workflow for the comprehensive spectroscopic analysis of **Disperse Red 92**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Application

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For a dye like **Disperse Red 92**, the extensive π -conjugated system of the anthraquinone core is the primary chromophore responsible for its color.[8] This technique is foundational for:

- **Quantitative Analysis:** Determining the concentration of the dye in a solution using the Beer-Lambert Law.
- **Purity Assessment:** The position of the maximum absorbance wavelength (λ_{max}) and the shape of the spectrum serve as a fingerprint for the compound's electronic structure.
- **Solvatochromism Studies:** Investigating how the polarity of the solvent environment affects the electronic transitions, which can provide insight into dye-solvent interactions.[9]

Experimental Protocol: Quantitative Determination

- **Solvent Selection:** Choose a high-purity spectroscopic grade solvent in which **Disperse Red 92** is fully soluble and that is transparent in the analysis range (e.g., Methanol, Ethanol, or Acetone). Methanol is often preferred for its ability to dissolve the dye and its transparency above 210 nm.
- **Preparation of Stock Solution:** Accurately weigh approximately 10 mg of **Disperse Red 92** and dissolve it in the chosen solvent in a 100 mL Class A volumetric flask. Ensure complete dissolution, using sonication if necessary. This creates a stock solution of approximately 100 $\mu\text{g/mL}$.
- **Preparation of Calibration Standards:** Perform serial dilutions of the stock solution to prepare a series of at least five standards with decreasing concentrations (e.g., 10, 8, 5, 2, 1 $\mu\text{g/mL}$).
- **Spectrometer Setup:**
 - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.
 - Set the wavelength range to scan from 200 nm to 800 nm.
 - Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference blank.
- **Measurement:**
 - Record the spectrum of the reference blank to zero the instrument.

- Record the absorbance spectrum for each calibration standard, starting with the least concentrated.
- Identify the λ_{max} from the spectrum of a mid-range standard. This is the wavelength of maximum absorbance.[10]
- Data Analysis:
 - Construct a calibration curve by plotting absorbance at λ_{max} versus concentration for the standards.
 - Perform a linear regression on the data. The curve should have a coefficient of determination (R^2) ≥ 0.999 for a valid calibration.
 - The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from this curve.

Data Interpretation

- Expected λ_{max} : The primary absorption band for **Disperse Red 92**, corresponding to a $\pi \rightarrow \pi^*$ transition, is expected in the visible region, likely between 500-550 nm, giving the dye its characteristic red-violet color in solution.[8][11]
- Spectral Shape: The spectrum should exhibit a well-defined primary peak. The presence of shoulders or additional peaks may indicate the presence of impurities, degradation products, or aggregation.

Table 2: Expected UV-Vis Spectroscopic Data for **Disperse Red 92**

Parameter	Expected Value	Significance
λ_{max}	500 - 550 nm (Solvent Dependent)	Corresponds to the main electronic transition of the anthraquinone chromophore.
Molar Absorptivity (ϵ)	High ($>10,000 \text{ L mol}^{-1} \text{ cm}^{-1}$)	Indicates a strong, allowed $\pi \rightarrow \pi^*$ transition, characteristic of vibrant dyes.
Calibration Curve R^2	≥ 0.999	Confirms a linear relationship between absorbance and concentration, validating the method for quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Principle and Application

FTIR spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12] The resulting spectrum is a unique molecular fingerprint that confirms the presence of key structural components. For **Disperse Red 92**, FTIR is indispensable for verifying the integrity of its complex structure, including the anthraquinone core, sulfonamide linkage, and aliphatic side-chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR technique is a non-destructive method ideal for analyzing solid powders with minimal sample preparation.[13]


- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contribution of the ambient atmosphere (CO_2 and H_2O).

- Sample Application: Place a small amount of the **Disperse Red 92** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
- Data Acquisition:
 - Scan the sample over the mid-IR range (typically 4000 to 400 cm^{-1}).
 - Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software.

Data Interpretation

The FTIR spectrum of **Disperse Red 92** should be analyzed for the presence of characteristic absorption bands corresponding to its constituent functional groups.

Disperse Red 92 Structure
N-H (Amine/Amide) ~3400-3200 cm^{-1}
O-H (Hydroxyl) ~3500-3200 cm^{-1} (broad)
C-H (Aromatic/Aliphatic) ~3100-2850 cm^{-1}
C=O (Quinone) ~1675 cm^{-1}
C=C (Aromatic) ~1600-1450 cm^{-1}
S=O (Sulfonamide) ~1350 & 1160 cm^{-1}
C-O (Ether) ~1250-1050 cm^{-1}

Identifies Functional Groups → 

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Caption: Key functional groups of **Disperse Red 92** and their expected FTIR absorption regions.

Table 3: Key FTIR Vibrational Frequencies for **Disperse Red 92**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale for Assignment
3450 - 3300	N-H Stretch	Primary Amine (-NH ₂)	Confirms the 1-amino substituent on the anthraquinone core.
3400 - 3200	O-H Stretch	Phenolic Hydroxyl (-OH)	Broad peak indicating the 4-hydroxy group, likely involved in hydrogen bonding.
3300 - 3200	N-H Stretch	Secondary Amide (-SO ₂ NH-)	Confirms the sulfonamide linkage.
3100 - 3000	C-H Stretch	Aromatic Rings	Indicates the presence of the anthraquinone and benzene ring systems.
2960 - 2850	C-H Stretch	Aliphatic (-CH ₂ , -CH ₃)	Confirms the ethoxypropyl side chain.
~1675 & ~1630	C=O Stretch	Quinone Carbonyls	Two distinct peaks are expected for the 9,10-dione carbonyls due to the electronic environment. [14]
1600 - 1450	C=C Stretch	Aromatic Rings	Multiple sharp bands confirming the aromatic skeletons.
~1350 & ~1160	S=O Asymmetric & Symmetric Stretch	Sulfonamide (-SO ₂ -)	A pair of strong bands, highly characteristic of the sulfonamide group. [14]
~1250	C-O-C Asymmetric Stretch	Aryl Ether	Confirms the ether linkage between the

two aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principle and Application

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C). For **Disperse Red 92**, NMR is the most powerful technique for unambiguous structure elucidation and verification.^[15]

- ^1H NMR: Maps the different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting).
- ^{13}C NMR: Identifies all unique carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and carbonyl carbons.

Experimental Protocol: ^1H and ^{13}C NMR

- Solvent Selection: Choose a deuterated solvent that completely dissolves the sample, such as Deuterated Dimethyl Sulfoxide ($\text{DMSO-}d_6$) or Deuterated Chloroform (CDCl_3). $\text{DMSO-}d_6$ is often effective for complex polar molecules.
- Sample Preparation: Dissolve 5-10 mg of **Disperse Red 92** in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H spectrum. A standard acquisition involves a 90° pulse and a relaxation delay of 1-2 seconds.
 - Acquire the ^{13}C spectrum. This requires a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C .

- Data Processing:
 - Apply Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform a baseline correction.
 - Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H) or an internal standard like Tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H spectrum and identify the chemical shifts (ppm) and coupling constants (Hz) for all signals.

Data Interpretation (Predicted)

Based on the known structure, the following signals can be predicted:

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Disperse Red 92**

Spectrum	Chemical Shift (ppm)	Predicted Assignment	Rationale
¹ H NMR	10.0 - 11.0	1H, singlet/broad	Phenolic -OH proton.
7.5 - 8.5	Multiple signals	Aromatic protons on the anthraquinone and benzene rings.[16]	
6.0 - 7.0	2H, broad singlet	Primary amine (-NH ₂) protons.	
3.5 - 4.0	Triplets, multiplets	-CH ₂ - protons of the ethoxypropyl chain adjacent to N and O atoms.	
1.8 - 2.2	Multiplet	Central -CH ₂ - of the propyl group.	
1.0 - 1.3	Triplet	-CH ₃ protons of the ethyl group.	
¹³ C NMR	> 180	2 signals	Carbonyl carbons (C9, C10) of the quinone.
110 - 160	Multiple signals	Aromatic carbons of both rings. Carbons attached to O or N will be downfield.[15]	
20 - 70	5 signals	Aliphatic carbons of the ethoxypropyl chain.	

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound and can provide

structural information through analysis of fragmentation patterns.[17] For **Disperse Red 92**, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition.[18]

Experimental Protocol: Electrospray Ionization (ESI-MS)

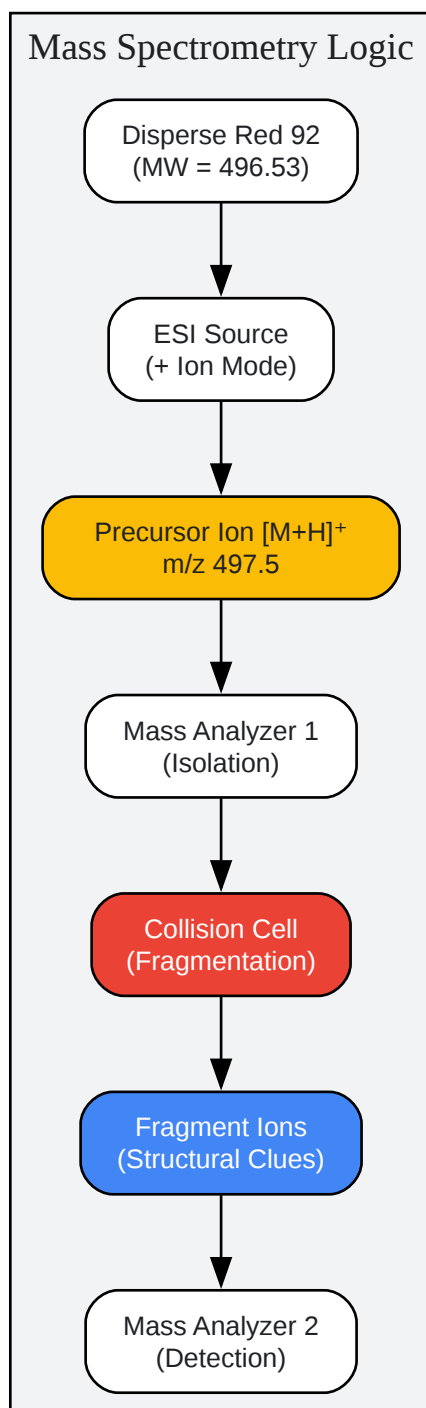
ESI is a soft ionization technique well-suited for polar, thermally labile molecules like **Disperse Red 92**, and is commonly coupled with liquid chromatography (LC).

- **Sample Preparation:** Prepare a dilute solution of **Disperse Red 92** (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
- **Instrumentation (Direct Infusion):**
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
 - Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu). For HRMS instruments (like TOF or Orbitrap), ensure the instrument is properly calibrated to achieve high mass accuracy.[18]
- **Fragmentation Analysis (MS/MS):** To gain structural information, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation

- **Molecular Ion:** In positive ESI mode, the primary ion observed will be the protonated molecule, $[M+H]^+$. Given the molecular weight of 496.53, this peak should appear at m/z 497.5. An HRMS measurement should yield a mass accurate to within 5 ppm of the calculated exact mass of $C_{25}H_{25}N_2O_7S^+$.

- Fragmentation: The MS/MS spectrum will reveal characteristic fragment ions resulting from the cleavage of the weakest bonds. Likely fragmentation pathways include the loss of the ethoxypropyl group or cleavage at the sulfonamide or ether linkages. This pattern provides powerful confirmation of the molecule's connectivity.



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- To cite this document: BenchChem. [Spectroscopic analysis of Disperse Red 92 for research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582777/docs#spectroscopic-analysis-of-disperse-red-92-for-research]

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